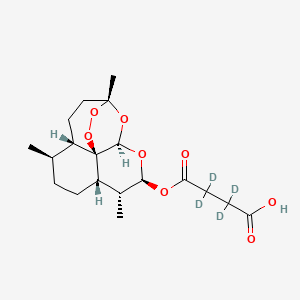
Ethinylestradiol-2,4,16,16-d4
Übersicht
Beschreibung
Ethynyl Estradiol-2,4,16,16-d4 is a synthetic deuterium-labeled steroid with high estrogenic potency . It is also known by the alternate name 17α-Ethynylestradiol-d4 .
Molecular Structure Analysis
The molecular formula of Ethynyl Estradiol-2,4,16,16-d4 is C20H20D4O2 . The molecular weight is 300.43 . The InChI representation of its structure is also available .Physical and Chemical Properties Analysis
Ethynyl Estradiol-2,4,16,16-d4 has a molecular weight of 300.43 and a molecular formula of C20H20D4O2 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Bestimmung von Ethinylestradiol in Humanplasma
Eine einfache, schnelle und sensitive Methode zur Bestimmung von Ethinylestradiol in Humanplasma mittels Flüssigchromatographie-Tandem-Massenspektrometrie wurde entwickelt und evaluiert {svg_1}. Das Medikament wurde aus einer Plasmamatrix mit einem Thermo Scientific™ SOLA™ SCX Festphasenextraktionsgerät mit einem umgekehrten Phasenprotokoll extrahiert {svg_2}. Diese Anwendung ist entscheidend für das Verständnis der Pharmakokinetik des Medikaments im menschlichen Körper.
Metabolismusstudie
Ethinylestradiol-2,4,16,16-d4 kann in Metabolismusstudien verwendet werden {svg_3}. Zum Beispiel kann es verwendet werden, um den Metabolismus von Estradiol, Östron und Ethinylestradiol zu untersuchen {svg_4}. Der Metabolismus dieser Verbindungen wurde unter Verwendung von Human- oder Rattenlebermikrosomen in Gegenwart von zwei verschiedenen Fängern, nämlich Glutathion und N-Acetylcystein, untersucht {svg_5}. Dies trägt zum Verständnis bei, wie diese Verbindungen im Körper metabolisiert werden und kann die Entwicklung neuer Medikamente unterstützen.
Abfangen von reaktiven Metaboliten
This compound kann in der Untersuchung von reaktiven Metaboliten verwendet werden {svg_6}. Reaktive Metaboliten sind in der Lage, kovalent an Proteine zu binden und wurden häufig mit Leberschäden und anderen unerwünschten Nebenwirkungen in Verbindung gebracht {svg_7}. Eine gängige Technik zur Beurteilung der Bildung reaktiver Metaboliten besteht darin, sie in vitro mit Glutathion zu fangen und die resultierenden Addukte mittels Flüssigchromatographie gekoppelt mit Tandem-Massenspektrometrie (LC-MS/MS) zu charakterisieren {svg_8}.
Wirkmechanismus
Target of Action
Ethynyl Estradiol-2,4,16,16-d4 is a synthetic deuterium-labeled steroid with high estrogenic potency . It primarily targets estrogen receptors in the body, which play a crucial role in the regulation of the menstrual cycle and reproductive system .
Mode of Action
Ethynyl Estradiol-2,4,16,16-d4 interacts with its targets, the estrogen receptors, by binding to them and activating them . This activation leads to a decrease in luteinizing hormone, which in turn decreases endometrial vascularization . It also decreases gonadotrophic hormone, preventing ovulation .
Biochemical Pathways
The activation of estrogen receptors by Ethynyl Estradiol-2,4,16,16-d4 affects several biochemical pathways. These include the regulation of the menstrual cycle and the maintenance of pregnancy . The downstream effects of these pathways include the prevention of ovulation and changes in the endometrium that make it less likely for a fertilized egg to implant .
Pharmacokinetics
It is known that it has a long duration of action as it is taken once daily .
Result of Action
The molecular and cellular effects of Ethynyl Estradiol-2,4,16,16-d4’s action include changes in the endometrium and the prevention of ovulation . These effects make it less likely for a woman to become pregnant, which is why Ethynyl Estradiol-2,4,16,16-d4 is often used as the estrogenic component in oral contraceptives .
Biochemische Analyse
Biochemical Properties
Ethynyl Estradiol-2,4,16,16-d4 plays a significant role in biochemical reactions involving estrogen receptors. It interacts primarily with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are nuclear hormone receptors that regulate gene expression. Upon binding to these receptors, Ethynyl Estradiol-2,4,16,16-d4 induces conformational changes that facilitate the recruitment of coactivators or corepressors, thereby modulating the transcription of estrogen-responsive genes. Additionally, this compound can interact with various enzymes involved in its metabolism, such as cytochrome P450 enzymes (CYP3A4, CYP2C9) and sulfotransferases (SULT1E1), influencing its bioavailability and activity .
Cellular Effects
Ethynyl Estradiol-2,4,16,16-d4 exerts profound effects on various cell types, particularly those in reproductive tissues, liver, and breast. In reproductive cells, it promotes cell proliferation and differentiation by activating estrogen receptor-mediated signaling pathways. This activation leads to the upregulation of genes involved in cell cycle progression and inhibition of apoptosis. In liver cells, Ethynyl Estradiol-2,4,16,16-d4 influences lipid metabolism and protein synthesis, while in breast cells, it can stimulate the expression of genes associated with cell growth and survival . These cellular effects are mediated through complex interactions with cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Molecular Mechanism
At the molecular level, Ethynyl Estradiol-2,4,16,16-d4 functions by binding to estrogen receptors, which then dimerize and bind to estrogen response elements (EREs) in the DNA. This binding initiates the transcription of target genes that regulate various physiological processes. Ethynyl Estradiol-2,4,16,16-d4 can also modulate the activity of transcription factors such as AP-1 and NF-κB, further influencing gene expression. Additionally, this compound can undergo metabolic transformations, including hydroxylation and sulfation, which can alter its activity and interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethynyl Estradiol-2,4,16,16-d4 can vary over time due to its stability and metabolic degradation. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light or extreme pH levels. Long-term exposure to Ethynyl Estradiol-2,4,16,16-d4 in cell cultures has been associated with sustained activation of estrogen receptor signaling and persistent changes in gene expression profiles. These temporal effects highlight the importance of maintaining consistent experimental conditions to ensure reliable results .
Dosage Effects in Animal Models
The effects of Ethynyl Estradiol-2,4,16,16-d4 in animal models are dose-dependent. At low doses, it can effectively mimic the physiological actions of natural estrogens, promoting normal reproductive and metabolic functions. At high doses, Ethynyl Estradiol-2,4,16,16-d4 can induce adverse effects such as hepatotoxicity, reproductive toxicity, and disruption of endocrine functions. These toxic effects are often associated with excessive activation of estrogen receptor signaling and metabolic overload .
Metabolic Pathways
Ethynyl Estradiol-2,4,16,16-d4 is metabolized primarily in the liver through hydroxylation by cytochrome P450 enzymes (CYP3A4, CYP2C9) and conjugation by sulfotransferases (SULT1E1). These metabolic pathways convert Ethynyl Estradiol-2,4,16,16-d4 into various hydroxylated and sulfated metabolites, which can be further processed or excreted. The metabolic flux and levels of these metabolites can influence the overall activity and efficacy of Ethynyl Estradiol-2,4,16,16-d4 in biological systems .
Transport and Distribution
Within cells and tissues, Ethynyl Estradiol-2,4,16,16-d4 is transported and distributed through interactions with specific transporters and binding proteins. It can bind to sex hormone-binding globulin (SHBG) in the bloodstream, which regulates its bioavailability and distribution to target tissues. Additionally, intracellular transporters such as organic anion-transporting polypeptides (OATPs) facilitate its uptake into cells, where it can exert its biological effects .
Subcellular Localization
Ethynyl Estradiol-2,4,16,16-d4 is primarily localized in the nucleus, where it interacts with estrogen receptors to regulate gene expression. It can also be found in the cytoplasm, where it may interact with other signaling molecules and enzymes. Post-translational modifications, such as phosphorylation, can influence its subcellular localization and activity, directing it to specific compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i5D,11D2,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYWIDHMRZLRN-LJEVPYBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661946 | |
| Record name | (17alpha)-(2,4,16,16-~2~H_4_)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-06-3 | |
| Record name | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350820-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (17alpha)-(2,4,16,16-~2~H_4_)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)

